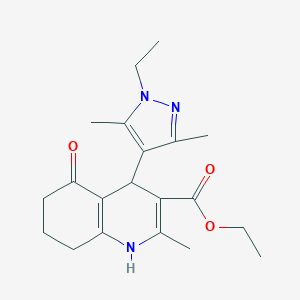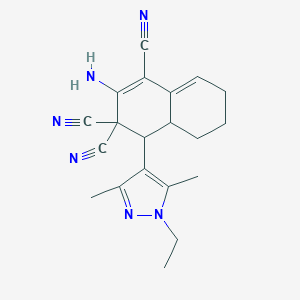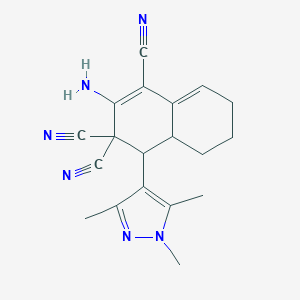![molecular formula C20H20N4O2 B280277 3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B280277.png)
3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-(2-methylphenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-(2-methylphenyl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as EBP, and it has been the subject of numerous studies aimed at understanding its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
作用機序
EBP works by binding to the L-type calcium channel in a voltage-dependent manner, thereby inhibiting the influx of calcium ions into cells. This inhibition of calcium channels has been shown to have a number of downstream effects, including the inhibition of protein kinase C and the activation of nitric oxide synthase.
Biochemical and Physiological Effects:
EBP has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of calcium channels, EBP has been shown to increase the production of nitric oxide, which plays a critical role in vascular function and immune response. EBP has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in a variety of cell types.
実験室実験の利点と制限
One of the major advantages of EBP as a research tool is its specificity for calcium channels. This specificity allows researchers to selectively inhibit calcium channels without affecting other ion channels or cellular processes. However, one limitation of EBP is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over long periods of time.
将来の方向性
There are a number of potential future directions for research involving EBP. One area of research involves the development of more potent and selective inhibitors of calcium channels based on the structure of EBP. Another area of research involves the use of EBP as a tool for studying the role of calcium channels in disease states, such as hypertension and diabetes. Additionally, there is potential for the development of EBP-based therapies for the treatment of cancer and other diseases. Overall, the potential applications of EBP in scientific research are vast, and further investigation is needed to fully understand its mechanisms of action and potential therapeutic uses.
合成法
The synthesis of EBP involves the reaction of 1-ethyl-1H-benzimidazole-2-carboxylic acid with 2-methylphenylhydrazine to form the corresponding hydrazide. This intermediate is then reacted with maleic anhydride to form the final product, EBP. The synthesis of EBP is a relatively straightforward process that can be carried out using standard laboratory techniques.
科学的研究の応用
EBP has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of EBP as a tool for studying the role of calcium channels in cellular signaling. EBP has been shown to be a potent inhibitor of calcium channels, which play a critical role in a variety of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.
特性
分子式 |
C20H20N4O2 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
3-[(1-ethylbenzimidazol-2-yl)amino]-1-(2-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H20N4O2/c1-3-23-17-11-7-5-9-14(17)21-20(23)22-15-12-18(25)24(19(15)26)16-10-6-4-8-13(16)2/h4-11,15H,3,12H2,1-2H3,(H,21,22) |
InChIキー |
ZNGJWWZZUGCJSI-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N=C1NC3CC(=O)N(C3=O)C4=CC=CC=C4C |
正規SMILES |
CCN1C2=CC=CC=C2N=C1NC3CC(=O)N(C3=O)C4=CC=CC=C4C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![isopropyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280194.png)
![6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280195.png)
![3-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280199.png)
![2-amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B280200.png)
![4-bromo-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B280202.png)

![Methyl 4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280205.png)

![ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280207.png)
![2-amino-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280208.png)

![Methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B280213.png)

![2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280216.png)
